An In-Depth Technical Guide to the Mechanism of Action of Crizotinib, a c-Met Inhibitor
An In-Depth Technical Guide to the Mechanism of Action of Crizotinib, a c-Met Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
Crizotinib (formerly PF-02341066) is an orally bioavailable, ATP-competitive small-molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2] While clinically recognized for its potent activity against Anaplastic Lymphoma Kinase (ALK) and ROS1, Crizotinib was initially developed as an inhibitor of the Mesenchymal-Epithelial Transition factor (c-Met), also known as Hepatocyte Growth Factor Receptor (HGFR).[2] Its mechanism of action against c-Met involves binding to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[3][4] This blockade of c-Met signaling inhibits various oncogenic processes, including cell proliferation, survival, migration, and invasion.[5]
The binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met induces receptor dimerization and trans-phosphorylation of tyrosine residues (specifically Tyr1234 and Tyr1235) within the kinase domain's activation loop. This event triggers a signaling cascade. Crizotinib's interference with this initial phosphorylation step is central to its inhibitory function.
Biochemical and Cellular Activity of Crizotinib on c-Met
The inhibitory potency of Crizotinib against c-Met has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy across different cancer cell lines, particularly those with c-Met amplification.
Table 1: Biochemical Inhibition of c-Met by Crizotinib
| Assay Type | Target | IC50 (nM) | Notes |
| Cell-free | c-Met | 8 | ATP-competitive inhibition |
| Cell-based | p-c-Met | 11 | Inhibition of phosphorylation |
| Cell-based | NPM-ALK | 24 | Demonstrates dual-target activity |
Data sourced from multiple studies, reflecting the consensus on Crizotinib's potency.
Table 2: Cellular Proliferation and Viability Inhibition by Crizotinib
| Cell Line | Cancer Type | c-Met Status | IC50 (µM) | Assay Type |
| MDA-MB-231 | Triple-Negative Breast Cancer | Overexpression | 5.16 | MTT |
| MCF-7 | Breast Adenocarcinoma | Overexpression | 1.5 | MTT |
| SK-BR-3 | Breast Adenocarcinoma | Overexpression | 3.85 | MTT |
| H2228 | NSCLC | ALK-rearranged | 0.76 | MTT |
| H3122 | NSCLC | ALK-rearranged | 0.36 | MTT |
| T24 | Bladder Cancer | Not specified | 11.24 | CCK-8 |
| T24R2 | Bladder Cancer | Not specified | 5.75 | CCK-8 |
| COA109 | Neuroendocrine Tumor | ALK mutated | 2.24 | CellTiter 96 |
IC50 values can vary based on the specific assay conditions and duration of treatment.[2][5][6]
Impact on Downstream Signaling Pathways
Inhibition of c-Met phosphorylation by Crizotinib leads to the downregulation of several key downstream signaling cascades that are crucial for tumor progression.
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival and proliferation. Crizotinib treatment has been shown to decrease the phosphorylation of AKT, a key component of this pathway.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is critical for cell growth, differentiation, and survival. Inhibition of c-Met by Crizotinib leads to reduced phosphorylation of ERK1/2.
-
JAK/STAT Pathway: The STAT3 signaling pathway, in particular, is implicated in cell proliferation and apoptosis. Crizotinib has been demonstrated to inhibit the phosphorylation of STAT3.
The following diagram illustrates the primary signaling pathways affected by Crizotinib's inhibition of c-Met.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Crizotinib on c-Met.
Western Blot for c-Met Phosphorylation
This assay is fundamental for directly observing the inhibitory effect of Crizotinib on c-Met activation.
Materials:
-
Cell Lines: EBC-1 or other cancer cell lines with c-Met expression.
-
Reagents: Crizotinib, RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, Bradford assay reagent, SDS-PAGE gels, PVDF membranes.
-
Antibodies:
-
Primary: Rabbit anti-phospho-c-Met (Tyr1234/1235), Rabbit anti-total c-Met, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary: HRP-conjugated anti-rabbit IgG.
-
-
Equipment: Cell culture incubator, refrigerated centrifuge, SDS-PAGE and electrotransfer apparatus, imaging system for chemiluminescence.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat cells with varying concentrations of Crizotinib (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 6 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cell Lines: MDA-MB-231, MCF-7, SK-BR-3, or other relevant cell lines.
-
Reagents: Crizotinib, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) solution, DMSO.
-
Equipment: 96-well plates, multichannel pipette, plate reader.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Crizotinib for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of Crizotinib on the collective migration of a cell population.
Materials:
-
Cell Lines: MDA-MB-231 or other migratory cell lines.
-
Reagents: Crizotinib.
-
Equipment: 6-well plates, pipette tips (p200), microscope with a camera.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and grow them to a confluent monolayer.
-
Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of Crizotinib.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Matrigel Invasion Assay
This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Cell Lines: MDA-MB-231 or other invasive cell lines.
-
Reagents: Crizotinib, Matrigel, serum-free media, media with chemoattractant (e.g., FBS).
-
Equipment: Transwell inserts with 8.0 µm pore size, 24-well plates.
Protocol:
-
Chamber Preparation: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free media containing Crizotinib and seed them into the upper chamber.
-
Chemoattraction: Add media containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Analysis: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane and count them under a microscope.
In Vivo Tumor Xenograft Study
This assay assesses the anti-tumor efficacy of Crizotinib in a living organism.
Materials:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Cell Lines: A cell line that forms tumors in mice (e.g., a c-Met amplified gastric or lung cancer cell line).
-
Reagents: Crizotinib formulated for oral administration.
-
Equipment: Calipers for tumor measurement.
Protocol:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer Crizotinib orally at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers, western blot for p-c-Met).
Conclusion
Crizotinib is a potent dual inhibitor of c-Met and ALK, with a well-defined mechanism of action centered on the competitive inhibition of ATP binding to the kinase domain. This leads to the abrogation of c-Met autophosphorylation and the subsequent inactivation of key downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. The efficacy of Crizotinib in inhibiting cell proliferation, viability, migration, and invasion has been extensively documented through a variety of in vitro and in vivo experimental models. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of c-Met inhibitors in preclinical and translational research settings.
References
- 1. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downregulation of PDGFRß Signaling Overcomes Crizotinib Resistance in a TYRO3 and ALK Mutated Neuroendocrine-Like Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Crizotinib Inhibits Viability, Migration, and Invasion by Suppressing the c-Met/PI3K/Akt Pathway in the Three-Dimensional Bladder Cancer Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. 4.3. Western Blot [bio-protocol.org]
